1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one
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Overview
Description
1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one is an organic compound belonging to the class of chalcones. Chalcones are characterized by the presence of a reactive ketoethylenic group –CO–CH=CH–, which is responsible for their diverse biological activities
Preparation Methods
The synthesis of 1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base, such as sodium hydroxide, under microwave irradiation . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group, resulting in the formation of secondary alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one has several scientific research applications:
Industry: The compound’s chemical properties make it suitable for use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one involves its interaction with various molecular targets and pathways. The reactive ketoethylenic group allows the compound to form covalent bonds with nucleophilic sites in biological molecules, leading to its biological effects . The compound may also modulate specific signaling pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one can be compared with other chalcones and related compounds, such as:
Benzylideneacetophenone: Another member of the chalcone series with similar biological activities.
1-(4-Isobutylphenyl)ethanone: A chalcone derivative with antimicrobial and antifungal properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
117690-48-9 |
---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-(4-butoxy-2-hydroxy-5-prop-2-enylphenyl)ethanone |
InChI |
InChI=1S/C15H20O3/c1-4-6-8-18-15-10-14(17)13(11(3)16)9-12(15)7-5-2/h5,9-10,17H,2,4,6-8H2,1,3H3 |
InChI Key |
LTLFGIKJLCOFRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1CC=C)C(=O)C)O |
Origin of Product |
United States |
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